![molecular formula C16H21N5OS B2710029 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 887839-28-3](/img/structure/B2710029.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
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Description
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C11H19N5OS and a molecular weight of 269.37 . It is related to the class of 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C11H19N5OS. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The specific structural details such as bond angles and lengths are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. It is known to be a solid .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of derivatives related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, demonstrating a keen interest in leveraging the pharmacological potential of these compounds. For instance, the synthesis of pyrolin derivatives and their evaluation for antiexudative activity highlight the ongoing efforts to discover new effective drugs with minimal toxicity. The study successfully synthesized new compounds and identified several with significant anti-exudative properties, surpassing the reference drug in some cases (Chalenko et al., 2019).
Antimicrobial Activities
Another area of application involves the antimicrobial evaluation of these derivatives. A series of studies have focused on synthesizing novel compounds and testing their efficacy against various bacterial and fungal strains. For example, derivatives have been synthesized and assessed for their antibacterial and antifungal activities, revealing some compounds with promising potency (MahyavanshiJyotindra et al., 2011). These findings underscore the potential of this compound derivatives in addressing microbial resistance.
Anticancer Investigations
The exploration of anticancer properties represents another significant application. Research into the synthesis and in vitro evaluation of anticancer activities has identified certain derivatives showing cytotoxic effects against various cancer cell lines, offering insights into potential therapeutic applications for cancer treatment (Zyabrev et al., 2022).
Antiviral and Virucidal Potential
Investigations into the antiviral and virucidal activities of these compounds against specific viruses have also been conducted. Some derivatives have demonstrated the ability to inhibit viral replication, highlighting the potential for developing new antiviral agents (Wujec et al., 2011).
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLJSDNAAWJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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